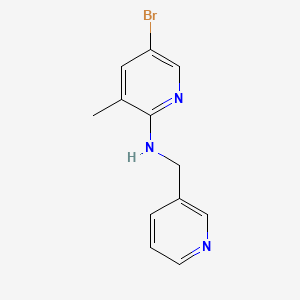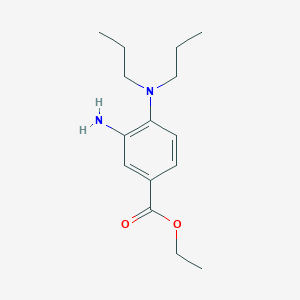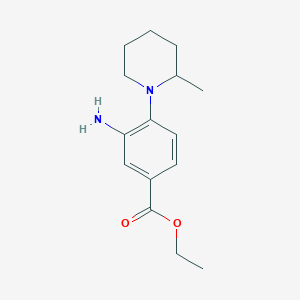
2-Amino-4-(2-fluorophenyl)butanoic acid
概要
説明
“2-Amino-4-(2-fluorophenyl)butanoic acid” is also known as “4-Fluorophenibut” with a developmental code name CGP-11130 . It is a GABA B receptor agonist and is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents .
Synthesis Analysis
The synthesis of this compound involves commercially available starting materials . A novel synthesis of a similar compound, ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed using a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.21 g/mol . It is a powder at room temperature .科学的研究の応用
Fluorine-Containing Compounds in Medicinal Chemistry and Probes
One study highlights the synthesis and utilization of perfluoro-tert-butyl 4-hydroxyproline derivatives, which are structurally similar to 2-Amino-4-(2-fluorophenyl)butanoic acid, in sensitive applications within 19F NMR. These amino acids are incorporated into peptides to promote distinct conformational preferences, demonstrating their utility as probes in medicinal chemistry (Tressler & Zondlo, 2014).
Advanced Material Synthesis
Amino-3-fluorophenyl boronic acid derivatives, synthesized from a process involving 4-bromo-2-fluoroaniline, show potential for constructing glucose sensing materials. These compounds exhibit a relatively low boronic acid pKa, facilitating their attachment to polymers and enabling their use in sensing applications relevant to physiological pH levels (Das et al., 2003).
Antimicrobial Compound Development
Research into fluorine-containing thiadiazolotriazinones, which share a fluorophenyl group with this compound, indicates their potential as antibacterial agents. The synthesis of these compounds involves condensation with various fluorobenzoic acids, showing promising activity at low concentrations (Holla, Bhat, & Shetty, 2003).
Molecular Docking and Biological Studies
A comparative study using derivatives of 4-amino-3-fluorophenylboronic acid in docking, vibrational, structural, and electronic analyses provides insights into their reactivity and potential biological activities. These compounds, through computational and experimental methods, are evaluated for their biological relevance, including inhibiting factors like Placenta growth factor (Vanasundari et al., 2018).
Fluorescence and Optical Studies
The design and synthesis of fluorescent amino acids, including those related to this compound, have revolutionized the study of biological systems. These amino acids are used to construct fluorescent macromolecules for non-invasive studies in cells and organisms, aiding in the understanding of complex molecular processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Synthesis of Radiotracers for Brain Studies
In a study exploring the synthesis and evaluation of fluoropyridyl ether analogs of baclofen, a compound closely related to this compound, researchers developed radiotracers for PET imaging. These compounds, especially (R)-4-amino-3-(4-chloro-3-((2-fluoropyridin-4-yl)methoxy)phenyl)butanoic acid, show promise for imaging GABA_B receptors in the brain, providing insights into neurological functions (Naik et al., 2018).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-Amino-4-(2-fluorophenyl)butanoic acid.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Amino-4-(2-fluorophenyl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including aminotransferases and decarboxylases, which facilitate its incorporation into metabolic pathways. The nature of these interactions often involves the formation of Schiff bases or other covalent intermediates, which are crucial for the catalytic activity of the enzymes involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. Additionally, it can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional activity. The impact on cellular metabolism includes alterations in amino acid synthesis and degradation pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, this compound may inhibit enzyme activity by competing with natural substrates or by binding to allosteric sites. Changes in gene expression are mediated through interactions with transcription factors and co-regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Degradation products may form over extended periods, potentially altering its biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including upregulation or downregulation of specific metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as enhanced cognitive function or neuroprotection. At higher doses, toxic effects can occur, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be incorporated into the biosynthesis of other amino acids or catabolized to produce energy. Enzymes such as aminotransferases and dehydrogenases play a crucial role in these processes. The presence of the fluorophenyl group can influence the metabolic flux, potentially leading to the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters such as amino acid transporters facilitate its uptake into cells, while binding proteins may aid in its intracellular distribution. The localization and accumulation of this compound can be influenced by factors such as cellular pH and the presence of other competing molecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization can affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
2-amino-4-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDGWLHCOPIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289041 | |
| Record name | α-Amino-2-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225233-81-8 | |
| Record name | α-Amino-2-fluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-2-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



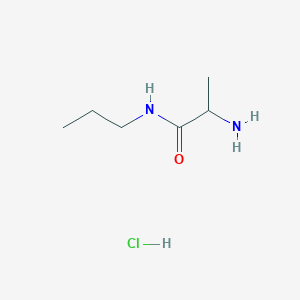
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)
![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)
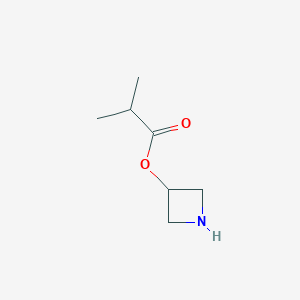
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)

![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)

